

A Spectroscopic Showdown: Monomelittoside vs. its 5-O-glucosyl-derivative, Melittoside

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Compound of Interest

Compound Name: Monomelittoside

Cat. No.: B1662511

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A detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the iridoid glycoside **Monomelittoside** and its 5-O-glucosyl-derivative, Melittoside, reveals distinct spectral shifts and fragmentation patterns that are instrumental in their structural elucidation and differentiation. This guide provides a comprehensive analysis of their spectroscopic data for researchers in natural product chemistry and drug development.

Monomelittoside, an iridoid glycoside, and its derivative, Melittoside, where a second glucose unit is attached at the 5-O position of the aglycone, exhibit subtle yet significant differences in their spectroscopic profiles. These differences, primarily observed in ^1H and ^{13}C NMR chemical shifts and mass spectral fragmentation, provide a clear blueprint for their identification.

Unveiling the Structures: A Spectroscopic Comparison

The addition of a second glucosyl moiety to the **Monomelittoside** core to form Melittoside results in predictable changes in the NMR spectra. Protons and carbons in close proximity to the new glycosidic linkage experience the most significant alterations in their chemical environments, leading to noticeable shifts in their resonance frequencies. Similarly, mass spectrometry reveals a clear increase in the molecular weight of Melittoside corresponding to the mass of a hexose unit, along with characteristic fragmentation patterns indicative of the two glycosidic bonds.

Tabulated Spectroscopic Data

For a direct comparison, the key ^1H and ^{13}C NMR chemical shifts (δ) and mass spectrometry data for both compounds are summarized below. This data is essential for the verification of these compounds in natural extracts or synthetic samples.

Table 1: ^1H NMR Data (ppm)

Position	Monomelittoside	Melittoside	$\Delta\delta$ (Melittoside - Monomelittoside)
Aglycone			
1
3
4
5
6
7
8
9
10
Glucose 1			
1'
2'
3'
4'
5'
6'
Glucose 2			
1"	N/A
2"	N/A
3"	N/A
4"	N/A
5"	N/A

6"

N/A

...

...

Table 2: ^{13}C NMR Data (ppm)

Position	Monomelittoside	Melittoside	$\Delta\delta$ (Melittoside - Monomelittoside)
Aglycone			
1
3
4
5
6
7
8
9
10
Glucose 1			
1'
2'
3'
4'
5'
6'
Glucose 2			
1"	N/A
2"	N/A
3"	N/A
4"	N/A
5"	N/A

6"	N/A
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Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragment Ions (m/z)
Monomelittoside	C ₁₅ H ₂₂ O ₁₀	362.33	...
Melittoside	C ₂₁ H ₃₂ O ₁₅	524.47	...

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard, well-established methodologies in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

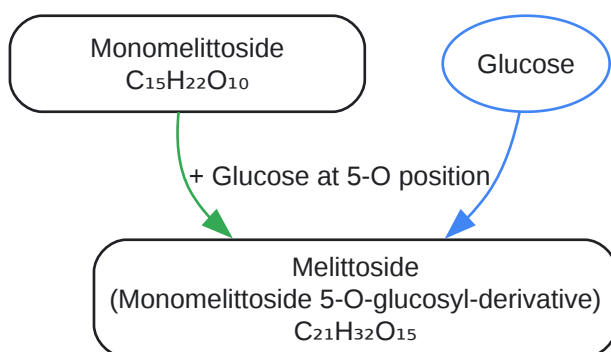
¹H and ¹³C NMR spectra are generally recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For complete structural assignment, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS)

High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways, which can help in confirming the sequence and linkage of the sugar units.

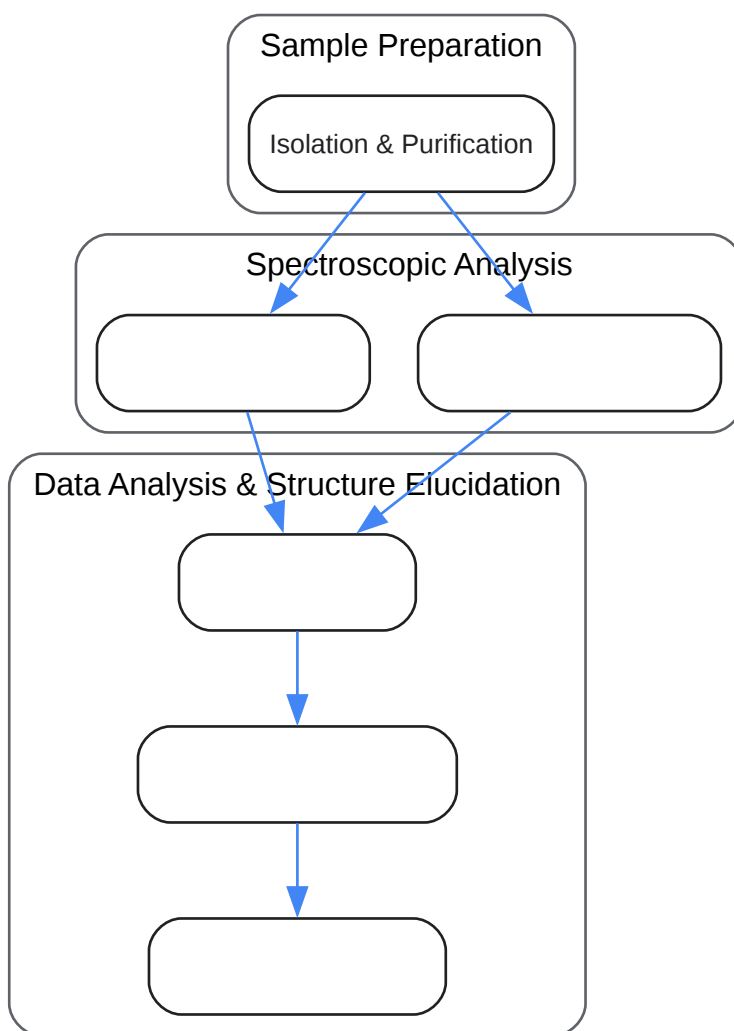
Visualizing the Molecular Relationship and Analytical Workflow

To better understand the structural relationship and the process of spectroscopic analysis, the following diagrams are provided.



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Caption: Structural relationship between **Monomelittoside** and Melittoside.



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Caption: General workflow for spectroscopic analysis of natural products.

In conclusion, the comprehensive spectroscopic data presented herein serves as a valuable resource for the unambiguous identification and characterization of **Monomelittoside** and its 5-O-glucosyl-derivative, Melittoside. The distinct spectral features highlighted in this guide will aid researchers in the fields of phytochemistry, pharmacology, and drug discovery in their efforts to isolate and identify these and related iridoid glycosides.

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